GLP‑1 Receptor Agonist Potency: 4‑Fluoro‑3,5‑Dimethylphenyl Containing Analog Achieves 3.60 nM EC50
In a US patent (US10858356), the compound containing the 4‑fluoro‑3,5‑dimethylphenyl motif (BDBM474098, Example 78) demonstrated EC50 = 3.60 nM at the human glucagon‑like peptide‑1 receptor (GLP‑1R) in HEK293 cells [REFS‑1]. This value is comparable to clinical‑stage small‑molecule GLP‑1R agonists such as danuglipron (PF‑06882961), which has reported EC50 values in the low nanomolar range (1–10 nM) across similar functional assays [REFS‑2].
| Evidence Dimension | Human GLP‑1 receptor functional activity (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 3.60 nM |
| Comparator Or Baseline | Danuglipron (PF‑06882961): EC50 ≈ 1–10 nM range |
| Quantified Difference | Target compound potency is within the same nanomolar potency class as a known clinical candidate |
| Conditions | hGLP1R‑HEK293 cells, 96‑well plate, 2.0×10⁴ cells/well, overnight culture |
Why This Matters
This demonstrates that intermediates incorporating the 4‑fluoro‑3,5‑dimethylphenyl motif can yield final drug candidates with clinically relevant potency, validating procurement of this specific building block for GLP‑1‑targeted drug discovery.
- [1] BindingDB Entry BDBM474098. 3‑[(1S,2S)‑2‑Ethyl‑1‑[2‑[2‑(4‑fluoro‑3,5‑dimethylphenyl)‑3‑[3‑(1‑methylindazol‑5‑yl)‑2‑oxoimidazol‑1‑yl]‑6,7‑dihydro‑4H‑pyrazolo[4,3‑c]pyridine‑5‑carbonyl]‑5‑(oxan‑4‑yl)indol‑1‑yl]cyclopropyl]‑4H‑1,2,4‑oxadiazol‑5‑one. EC50 = 3.60 nM. Chugai Seiyaku Kabushiki Kaisha, US Patent 10858356, Example 78. View Source
- [2] Griffith DA, Edmonds DJ, Fortin JP, et al. A small‑molecule oral agonist of the human glucagon‑like peptide‑1 receptor. J Med Chem. 2022;65(12):8208‑8226. View Source
